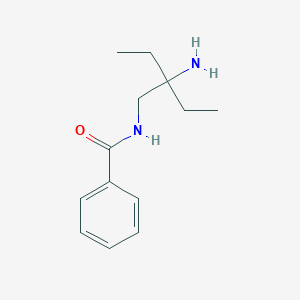
2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2-CT-2 or simply as 2C-T-2. It belongs to the class of phenethylamine compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2C-T-2 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, which makes it a valuable tool for studying various biological processes. Some of the scientific research applications of 2C-T-2 include:
1. Neurochemistry: 2C-T-2 has been found to modulate the activity of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This makes it a valuable tool for studying the role of these neurotransmitters in various neurological disorders.
2. Pharmacology: 2C-T-2 has been found to exhibit a range of interesting pharmacological effects, including analgesic, anti-inflammatory, and anti-tumor properties. This makes it a valuable tool for studying the potential therapeutic applications of this compound.
3. Toxicology: 2C-T-2 has been found to exhibit a range of interesting toxicological effects, including hepatotoxicity and nephrotoxicity. This makes it a valuable tool for studying the potential toxicological effects of this compound.
Wirkmechanismus
The exact mechanism of action of 2C-T-2 is not well understood. However, it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to interact with various receptors in the brain, including 5-HT2A, 5-HT2C, and 5-HT7 receptors. These interactions are believed to be responsible for the various biochemical and physiological effects of 2C-T-2.
Biochemical and Physiological Effects:
2C-T-2 has been found to exhibit a range of interesting biochemical and physiological effects. Some of these effects include:
1. Serotonin release: 2C-T-2 has been found to increase the release of serotonin in the brain, which is believed to be responsible for its hallucinogenic effects.
2. Dopamine release: 2C-T-2 has been found to increase the release of dopamine in the brain, which is believed to be responsible for its euphoric effects.
3. Norepinephrine release: 2C-T-2 has been found to increase the release of norepinephrine in the brain, which is believed to be responsible for its stimulating effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2C-T-2 in lab experiments is its ability to modulate the activity of various neurotransmitter systems in the brain. This makes it a valuable tool for studying the role of these neurotransmitters in various biological processes. However, there are also some limitations to using 2C-T-2 in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are many future directions for research on 2C-T-2. Some of these directions include:
1. Development of new therapeutic applications: 2C-T-2 has been found to exhibit a range of interesting pharmacological effects, which makes it a potential candidate for the development of new therapeutic applications.
2. Further study of its mechanism of action: The exact mechanism of action of 2C-T-2 is not well understood. Further study of its mechanism of action could lead to a better understanding of its biochemical and physiological effects.
3. Development of new synthesis methods: The current synthesis method for 2C-T-2 is well-established, but there is always room for improvement. The development of new synthesis methods could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 2C-T-2 is a valuable tool for studying various biological processes. Its ability to modulate the activity of various neurotransmitter systems in the brain makes it a potential candidate for the development of new therapeutic applications. Further research on its mechanism of action and the development of new synthesis methods could lead to even more exciting discoveries in the future.
Synthesemethoden
The synthesis of 2C-T-2 involves the reaction of 2-chlorothiophenol with ethylene diamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the hydrochloride salt by reacting it with hydrochloric acid. This synthesis method has been well-established in the literature and has been used by many researchers to obtain pure samples of 2C-T-2.
Eigenschaften
IUPAC Name |
2-(2-chlorothiophen-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDFJTVJZZJIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorothiophen-3-yl)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B7549291.png)


![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)

![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7549336.png)


![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)

![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)
![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)
